molecular formula C19H16N2O3 B12911799 3-Phenyl-2-(quinoline-2-carbonylamino)propanoic acid CAS No. 6308-53-8

3-Phenyl-2-(quinoline-2-carbonylamino)propanoic acid

Cat. No.: B12911799
CAS No.: 6308-53-8
M. Wt: 320.3 g/mol
InChI Key: XRNFCQYNTUWLRV-UHFFFAOYSA-N
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Description

3-Phenyl-2-(quinoline-2-carboxamido)propanoic acid is a complex organic compound that features both a phenyl group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(quinoline-2-carboxamido)propanoic acid typically involves the coupling of a quinoline derivative with a phenylalanine derivative. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated quinoline with a phenylalanine derivative occurs under basic conditions . The reaction is often catalyzed by copper or palladium complexes to enhance the yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(quinoline-2-carboxamido)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(quinoline-2-carboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the phenyl group can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of biological activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-2-(quinoline-2-carboxamido)propanoic acid is unique due to its combined structural features of both quinoline and phenylalanine derivatives, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and application .

Biological Activity

3-Phenyl-2-(quinoline-2-carbonylamino)propanoic acid (CAS No. 6308-53-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

This compound is characterized by its unique structure, which combines a phenyl group with a quinoline moiety. Its chemical formula is C15H14N2O3C_{15}H_{14}N_2O_3, and it exhibits properties typical of amino acids and derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of quinoline derivatives with appropriate carboxylic acids under controlled conditions. Various synthetic routes have been explored, including acylation and condensation reactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated a series of quinoline derivatives for their antibacterial effects against multiple strains of bacteria.

CompoundInhibition Zone (mm)MIC (µg/mL)
Compound A16.0 ± 1.712.5
Compound B20.7 ± 1.510.0
This compound 15.5 ± 1.0 15.0

This table illustrates that the compound shows promising antibacterial activity, comparable to established antibiotics.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated using DPPH radical scavenging assays. The results indicate that this compound exhibits moderate antioxidant activity.

Concentration (µg/mL)% Inhibition
1025
5045
10070

At higher concentrations, the compound effectively scavenges free radicals, suggesting its potential as an antioxidant agent.

The mechanism of action for compounds like this compound often involves the inhibition of key enzymes or pathways in microbial cells or cancer cells. For example, molecular docking studies have shown that these compounds can bind effectively to DNA gyrase in bacteria, disrupting essential processes required for bacterial replication.

Case Studies

  • Antibacterial Efficacy : A study published in MDPI assessed the antibacterial activity of various quinoline derivatives, including those structurally related to our compound of interest. The findings indicated that certain derivatives exhibited potent activity against drug-resistant strains of E. coli, highlighting the therapeutic potential of such compounds in treating infections caused by multidrug-resistant organisms .
  • Antioxidant Properties : Research published in Wiley Online Library focused on the antioxidant activities of similar quinoline derivatives. The study found that these compounds were effective in reducing oxidative stress markers in vitro, suggesting their utility in preventing oxidative damage in biological systems .

Properties

CAS No.

6308-53-8

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

3-phenyl-2-(quinoline-2-carbonylamino)propanoic acid

InChI

InChI=1S/C19H16N2O3/c22-18(16-11-10-14-8-4-5-9-15(14)20-16)21-17(19(23)24)12-13-6-2-1-3-7-13/h1-11,17H,12H2,(H,21,22)(H,23,24)

InChI Key

XRNFCQYNTUWLRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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